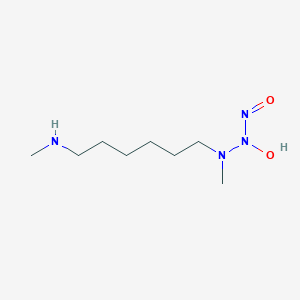

1-Hexanamine, 6-(2-hydroxy-1-methyl-2-nitrosohydrazinyl)-N-methyl-

Description

Significance of Nitric Oxide as a Signaling Molecule in Biological Systems

Nitric oxide (NO) is a gaseous, lipophilic free radical that readily diffuses across cell membranes, making it an ideal signaling molecule for communication both within a single cell (autocrine) and between adjacent cells (paracrine). cusabio.commdpi.com This simple molecule, composed of one nitrogen and one oxygen atom, plays a pivotal role in a vast array of physiological and pathological processes in mammals and other organisms, including plants. mdpi.comwikipedia.orgdreminozbek.com Its discovery as a key biological messenger was a landmark in physiology and medicine, recognized by the proclamation of NO as the "Molecule of the Year" in 1992 and the 1998 Nobel Prize in Physiology or Medicine for elucidating its role in cardiovascular signaling. wikipedia.org

In the cardiovascular system, NO is a potent vasodilator, meaning it relaxes the smooth muscles of blood vessels, leading to their widening. wikipedia.orgdreminozbek.com This action increases blood flow and lowers blood pressure. wikipedia.org Beyond its vascular effects, NO is a critical mediator in the nervous system, where it functions as a neurotransmitter involved in processes like memory formation and synaptic plasticity. ijbs.comnih.gov In the immune system, cells like macrophages produce NO to act as a cytotoxic agent against invading pathogens. nih.govbiomolther.org The multifaceted roles of nitric oxide extend to the regulation of platelet aggregation, inflammation, and apoptosis (programmed cell death). dreminozbek.comnih.govnih.gov

The biological effects of NO are primarily mediated through its interaction with the enzyme soluble guanylate cyclase (sGC). wikipedia.org Binding of NO to the heme component of sGC activates the enzyme, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger that triggers downstream signaling cascades responsible for many of NO's physiological effects. wikipedia.orgijbs.com Given its short half-life of just a few seconds in the blood and its concentration-dependent effects, the precise control of NO levels is crucial for its function as a signaling molecule. cusabio.comwikipedia.orgnih.gov

Classification and Importance of Diazeniumdiolates as Nitric Oxide Donors in Research

The transient nature and gaseous form of nitric oxide present challenges for its direct use in research. nih.gov To overcome this, scientists rely on nitric oxide donor compounds, which are molecules that release NO under specific conditions. scbt.comtandfonline.com Among the various classes of NO donors, which include S-nitrosothiols, organic nitrates, and metal-nitrosyl complexes, the diazeniumdiolates (commonly known as NONOates) are of particular importance in biomedical research. tandfonline.comfrontiersin.orgscielo.br

Diazeniumdiolates are compounds characterized by the [N(O)NO]⁻ functional group. frontiersin.orgnih.gov They are classified based on the atom to which this functional group is attached, leading to N-, C-, O-, or S-type diazeniumdiolates. nih.govresearchgate.netacs.org The N-bound diazeniumdiolates are the most extensively studied because they have the unique ability to spontaneously decompose in aqueous solutions to generate nitric oxide. frontiersin.orgnih.govnih.gov This decomposition is typically initiated by protonation and follows first-order kinetics, releasing up to two moles of NO for every mole of the parent compound. nih.govcaymanchem.com

The key advantage of using diazeniumdiolates in research is the predictability and control they offer over NO release. frontiersin.org The rate of NO liberation is determined by the specific molecular structure of the diazeniumdiolate, as well as the pH and temperature of the solution. nih.govnih.gov This allows researchers to select a specific NONOate to achieve a desired rate and duration of NO exposure in their experimental models. frontiersin.org The half-lives of different NONOates can range from a mere 1.8 seconds to over 56 hours under physiological conditions, providing a wide temporal window for studying NO-mediated events. frontiersin.org This controlled release is instrumental in investigating the intricate roles of NO in cellular signaling, vascular biology, neurotransmission, and the immune response. scbt.com

Specificity and Utility of MAHMA NONOate as a Controlled Nitric Oxide Releasing Agent for Academic Investigations

MAHMA NONOate, also known by its full chemical name (Z)-1-[N-Methyl-N-[6-(N-methylammoniohexyl)amino]]diazen-1-ium-1,2-diolate, is a specific N-type diazeniumdiolate frequently used in chemical biology research. caymanchem.com It is valued for its relatively short half-life, which allows for the rapid and transient delivery of nitric oxide, mimicking the pulsatile biological production of NO in some physiological contexts. nih.gov

The defining characteristic of MAHMA NONOate is its predictable, pH-dependent decomposition to release nitric oxide. caymanchem.comwindows.net It spontaneously dissociates in a first-order process, liberating two moles of NO per mole of the parent compound. caymanchem.com The rate of this release is well-characterized, making it a reliable tool for quantitative studies. For instance, in a phosphate (B84403) buffer at pH 7.4, MAHMA NONOate has a half-life of approximately 1 to 3 minutes, depending on the temperature. caymanchem.com This rapid release profile is useful for studying acute cellular responses to NO.

| Property | Value | Source |

| Full Name | (Z)-1-[N-Methyl-N-[6-(N-methylammoniohexyl)amino]]diazen-1-ium-1,2-diolate | caymanchem.com |

| Synonym | Methylamine (B109427) hexamethylene methylamine NONOate | caymanchem.com |

| Molecular Formula | C₈H₂₀N₄O₂ | caymanchem.com |

| Formula Weight | 204.3 | caymanchem.com |

| Half-life (t½) | 1 minute (at 37°C, pH 7.4) | caymanchem.com |

| Half-life (t½) | 2.7 - 3 minutes (at 22-25°C, pH 7.4) | caymanchem.comwindows.netfishersci.com |

| NO Release | 2 moles of NO per mole of compound | caymanchem.com |

| UV Absorbance (λmax) | 250 nm | caymanchem.comwindows.net |

In academic investigations, MAHMA NONOate has proven particularly useful in the study of biofilm dispersal. asm.org Biofilms are communities of microorganisms encased in a protective matrix, which makes them resistant to antimicrobial agents. d-nb.info Research has shown that nitric oxide can act as a signaling molecule to induce the dispersal of these biofilms. d-nb.info Studies have demonstrated that MAHMA NONOate is a potent agent for dispersing biofilms of various pathogenic bacteria, including Pseudomonas aeruginosa, Salmonella enterica, and Escherichia coli O157:H7. asm.orgd-nb.inforesearchgate.net For example, it has been shown to reduce bacterial biofilms by up to 40% over a two-hour exposure period and can release up to 70% of E. coli biofilms from polystyrene surfaces. asm.orgresearchgate.net The compound's effectiveness in these studies highlights its utility as a tool to investigate the mechanisms of NO-mediated signaling in bacteria and to explore new strategies for controlling problematic biofilms. d-nb.infocenterforproducesafety.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHAZGURWZYZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCN(C)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Mahma Nonoate

Established Synthetic Pathways for Diazeniumdiolate Formation and MAHMA NONOate Derivation

The formation of the diazeniumdiolate functional group is typically achieved through the reaction of nitric oxide with a nucleophile, most commonly a primary or secondary amine. This reaction is generally carried out under anaerobic conditions to prevent the oxidation of nitric oxide. The established pathway involves the exposure of the amine to high pressures of nitric oxide gas, often in the presence of a base.

MAHMA NONOate, a zwitterionic polyamine/NO adduct, is synthesized by reacting N-methyl-1,6-hexanediamine with nitric oxide. While the detailed experimental protocol is outlined in the seminal work by Hrabie, Klose, Wink, and Keefer in 1993, the general procedure involves dissolving the polyamine precursor in a suitable solvent and exposing it to nitric oxide gas at several atmospheres of pressure. The reaction mixture is typically stirred for a period to ensure complete reaction, followed by isolation and purification of the resulting zwitterionic product. The structure of the parent polyamine is a critical determinant of the resulting NONOate's stability and rate of NO release.

The reaction proceeds via the nucleophilic attack of the secondary amine on the nitric oxide molecule. This process leads to the formation of the characteristic [N(O)NO]⁻ functional group, which is stabilized by the protonation of the primary amine at the other end of the hexyl chain, resulting in the zwitterionic nature of MAHMA NONOate.

Advanced Spectroscopic and Analytical Techniques for Purity Assessment and Structural Confirmation

The structural confirmation and purity assessment of MAHMA NONOate rely on a combination of spectroscopic and analytical techniques.

UV-Visible Spectroscopy: MAHMA NONOate exhibits a characteristic ultraviolet (UV) absorbance maximum (λmax) at 250 nm. This absorbance is attributed to the π → π* electronic transition within the diazeniumdiolate functional group and is a key feature used to confirm the presence of the NONOate moiety and to quantify its concentration in solution.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of NONOates. In a study by Rivera-Tirado, Lopez-Casillas, and Wesdemiotis, MAHMA NONOate was analyzed using ESI-MS. The compound was found to ionize via protonation, deprotonation, and sodiation. Collisionally activated dissociation (CAD) experiments (MSn) provided significant structural information, demonstrating the facile release of nitric oxide (NO) and related nitrogen oxides from the parent ion. This fragmentation pattern is a key diagnostic for confirming the identity of the diazeniumdiolate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed ¹H and ¹³C NMR spectral data for MAHMA NONOate are not widely published, the expected resonances can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two N-methyl groups, the six methylene (B1212753) groups of the hexyl chain, and the protons associated with the ammonio and amino groups. The chemical shifts and splitting patterns of the methylene protons adjacent to the nitrogen atoms would be particularly informative for confirming the structure.

¹³C NMR: The carbon NMR spectrum would provide signals for the two distinct N-methyl carbons and the six carbons of the hexyl backbone, further corroborating the molecular structure.

The absence of readily available, detailed NMR data in the literature is a notable gap in the full characterization of this compound.

Nitric Oxide Release Kinetics and Mechanistic Studies of Mahma Nonoate Decomposition

pH-Dependent Dissociation Mechanisms and First-Order Release Kinetics of Nitric Oxide

The decomposition of MAHMA NONOate is a pH-dependent process that follows first-order kinetics. caymanchem.comnih.govwindows.netcaymanchem.com This class of compounds, known as diazeniumdiolates or NONOates, is generally stable in alkaline solutions (pH above 8.0) but spontaneously dissociates to release nitric oxide as the pH decreases. frontiersin.orgwikipedia.org The release of NO is initiated by lowering the pH, typically by diluting a stable alkaline stock solution into a buffer at a physiological pH of 7.4. windows.netwikipedia.org

The decomposition process is acid-catalyzed, involving protonation of the NONOate structure. nih.govresearchgate.net This protonation leads to the liberation of nitric oxide and the corresponding parent amine. windows.netcaymanchem.com The decomposition of NONOates is reported to be nearly instantaneous at a pH of 5.0. windows.netcaymanchem.comwikipedia.orgvwr.com This predictable, pH-triggered release allows for controlled initiation of NO generation in experimental settings. The first-order kinetics of this process means the rate of NO release is directly proportional to the concentration of the MAHMA NONOate. caymanchem.comnih.govcaymanchem.com

Influence of Temperature on the Nitric Oxide Release Profile and Half-Life Determination

Temperature significantly influences the rate of nitric oxide release from MAHMA NONOate. nih.govfrontiersin.orgcenterforproducesafety.org The half-life (t½), which is the time required for half of the compound to decompose and release its NO, is temperature-dependent. nih.govnih.gov For MAHMA NONOate, the half-life is approximately 1 minute at 37°C (physiological temperature) and extends to about 3 minutes at room temperature (22-25°C), both at a pH of 7.4. caymanchem.comsanbio.nlnih.govfrontiersin.orgcenterforproducesafety.org Another source indicates a half-life of approximately 3.5 minutes under similar room temperature conditions. wikipedia.org One study reported a half-life of 2.7 minutes at 22°C in a 0.1 M phosphate (B84403) buffer at pH 7.4. windows.netcaymanchem.comvwr.com This demonstrates that even slight variations in temperature can alter the rate of NO release. researchgate.net The decrease in half-life at higher temperatures signifies a faster rate of decomposition and NO generation. nih.gov

Interactive Data Table: Half-life of MAHMA NONOate at Different Temperatures (pH 7.4)

| Temperature (°C) | Half-life (minutes) | Source(s) |

| 37 | ~1 | caymanchem.comsanbio.nlnih.govfrontiersin.orgcenterforproducesafety.org |

| 22-25 | ~3 | caymanchem.comsanbio.nlnih.govfrontiersin.orgcenterforproducesafety.org |

| 22 | 2.7 | windows.netcaymanchem.comvwr.com |

| Room Temperature | ~3.5 | wikipedia.org |

Stoichiometric Analysis of Nitric Oxide Generation from MAHMA NONOate Precursor

Stoichiometrically, one mole of the MAHMA NONOate parent compound liberates two moles of nitric oxide upon decomposition. caymanchem.comsanbio.nlnih.govfrontiersin.orgcaymanchem.comcenterforproducesafety.org This 1:2 molar ratio is a key characteristic of MAHMA NONOate and many other diazeniumdiolates, making them efficient sources of NO for experimental applications. nih.govresearchgate.net The decomposition reaction yields the original parent amine and two molecules of NO, with no other significant metabolites produced. frontiersin.orgresearchgate.net This clean decomposition is advantageous as it minimizes the potential for confounding effects from byproducts in biological systems.

Role of the Ester Linkage in Modulating Selective Reactivity and Controlled Nitric Oxide Release

The structure of MAHMA NONOate, particularly its unique ester linkage, is crucial for its selective reactivity and the controlled release of nitric oxide. scbt.com This structural feature allows the compound to remain stable until triggered by specific environmental conditions, primarily pH. scbt.com The design and modification of the amine component of NONOates allow for a wide range of half-lives, enabling researchers to mimic the transient biosynthesis of NO seen in biological systems. nih.govfrontiersin.org The ability to modify these compounds provides a means to deliver NO to specific sites in a controlled manner. nih.govfrontiersin.org

Investigations into Complex Formation with Transition Metals and its Impact on Nitric Oxide Reactivity

The interaction of NONOates with transition metals can influence their reactivity and the release of nitric oxide. scbt.com Reports indicate that NONOates can form stable complexes with transition metals, which in turn enhances their reactivity. scbt.com For instance, N-oxo-N-nitrosamines, a class of compounds that includes NONOates, can have a metal cation, such as iron, copper, manganese, or cobalt, associated with the functional group. google.com The coordination of NONOates to metal centers, typically through one or both oxygen atoms, has been observed in complexes with copper(II). nih.gov

Mechanistic studies have explored the direct reaction between NONOates and transition metal complexes. For example, kinetic studies on the reaction of MAHMA NONOate with aquacobalamin (B1421323) (a vitamin B12 derivative containing cobalt) have been performed. nih.gov Nitric oxide itself is known to readily react with transition metals, forming nitrosyl complexes that play a role in the transport and storage of NO in biological systems. msu.ru The formation of these complexes can facilitate the transformation between different redox forms of NO. msu.ru Furthermore, the decomposition of nitrosoproteins, which can be formed from NO, is catalyzed by transition metal ions, with iron being particularly efficient. msu.ru The ability of MAHMA NONOate to interact with metal ions adds another layer of complexity and potential control over its reactivity and NO-donating properties. scbt.com

Investigational Studies on Mahma Nonoate S Biological Effects in Preclinical and in Vitro Models

Analysis of Effects on Platelet Function in Ex Vivo and In Vitro Systems

MAHMA NONOate, a diazeniumdiolate compound, is recognized as a nitric oxide (NO) donor that releases NO spontaneously under physiological conditions. nih.gov Its biological activities, particularly its influence on platelet function, have been a subject of detailed preclinical investigation.

In vitro and ex vivo studies have consistently demonstrated that MAHMA NONOate is an effective inhibitor of platelet aggregation. medchemexpress.com Research using rat platelet-rich plasma shows that it concentration-dependently inhibits aggregation induced by common agonists such as collagen and adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov The inhibitory efficacy of MAHMA NONOate appears to be dependent on the agonist used. It is significantly more effective at preventing collagen-induced platelet aggregation compared to ADP-induced aggregation. nih.govnih.gov For instance, the maximum inhibition achieved against collagen was approximately 93%, whereas for ADP it was about 47%. nih.gov The nucleophile component of the drug, MAHMA, has been shown to have no effect on platelet aggregation, confirming that the inhibitory action is attributable to the release of nitric oxide. nih.gov

Table 1: Inhibitory Effects of MAHMA NONOate on Platelet Aggregation and Pulmonary Artery Relaxation

| Parameter | Platelet Aggregation (Collagen-Induced) | Platelet Aggregation (ADP-Induced) | Pulmonary Artery Relaxation |

|---|---|---|---|

| log IC50 Value | 6.16 | Not specified | 7.18 |

| Maximum Inhibition (%) | 93 ± 0.8 | 47 ± 3.2 | Not applicable |

This table summarizes the potency of MAHMA NONOate as an inhibitor of platelet aggregation and a pulmonary vasorelaxant, based on data from in vitro studies. nih.govmedchemexpress.com

The canonical pathway for nitric oxide's anti-platelet effect involves the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. mdpi.com However, investigations into MAHMA NONOate's mechanism reveal a more complex picture. A significant portion of its inhibitory effect on rat platelet aggregation is resistant to 1H- nih.govfrontiersin.orgacs.orgoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a selective inhibitor of sGC. nih.govnih.gov This resistance is observed regardless of whether collagen or ADP is used as the aggregating agent, suggesting that the primary mechanism of action is independent of the sGC/cGMP pathway. nih.govfrontiersin.org

While the sGC-independent pathway is predominant, a minor sGC-dependent component does exist, as evidenced by a small shift in the concentration-response curve to MAHMA NONOate in the presence of ODQ. nih.govnih.gov Nevertheless, direct activators of sGC or cGMP analogues have been shown to cause only minimal inhibition of aggregation in similar experimental setups, further underscoring the importance of the cGMP-independent pathway for MAHMA NONOate's action in this context. nih.govacs.org At low concentrations, MAHMA NONOate may activate platelet inhibitory systems in a transient, cGMP-dependent manner, but this effect appears to become cGMP-independent at higher concentrations. frontiersin.orgnih.gov

The primary sGC-independent mechanism underlying MAHMA NONOate's anti-aggregatory effect is believed to be the activation of the Sarco-Endoplasmic Reticulum Calcium-ATPase (SERCA). nih.govnih.gov This pump is crucial for maintaining low intracellular calcium levels by sequestering calcium into the sarcoplasmic reticulum. The use of thapsigargin (B1683126), a selective SERCA inhibitor, provides strong evidence for this mechanism. In studies on rat platelets, thapsigargin was found to abolish the inhibitory effects of MAHMA NONOate on collagen-induced aggregation (in the presence of ODQ) and partially inhibit its effects on ADP-induced aggregation. nih.govnih.govacs.org This suggests that by activating SERCA, the NO released from MAHMA NONOate enhances calcium sequestration, thereby reducing the intracellular calcium available for platelet activation and aggregation. nih.gov This mechanism appears to be a key component of the ODQ-resistant, cGMP-independent anti-platelet response. nih.govacs.org

Examination of Vasorelaxant and Vasodepressor Mechanisms in Animal Models

Beyond its effects on platelets, MAHMA NONOate exhibits significant activity within the vascular system, primarily as a vasorelaxant and vasodepressor.

In anesthetized rodent models, the systemic intravenous administration of MAHMA NONOate leads to dose-dependent decreases in mean arterial pressure. medchemexpress.comahajournals.org This vasodepressor effect highlights its potent vasodilatory properties in vivo. frontiersin.org Studies in rats have shown that infusions of MAHMA NONOate significantly reduce both mean arterial pressure and renal vascular resistance. ahajournals.org For example, intravenous infusions progressively lowered mean arterial pressure from a control of 115 mmHg down to 68 mmHg at the highest dose tested. ahajournals.org This potent vasodepressor effect was found to be greater than that of S-nitrosoglutathione (GSNO). medchemexpress.comfrontiersin.org

Table 2: Effect of Intravenous MAHMA NONOate Infusion on Mean Arterial Pressure (MAP) in Anesthetized Rats

| Infusion Dose (nmol/min) | Mean Arterial Pressure (mmHg) | Change from Control (mmHg) |

|---|---|---|

| Control | 115 ± 5 | - |

| 1 | 99 ± 3 | -16 ± 2 |

| 3 | 85 ± 3 | -30 ± 3 |

| 5 | 75 ± 6 | -40 ± 5 |

| 10 | 68 ± 6 | -48 ± 5 |

This table presents data from a study in anesthetized rats, showing a dose-dependent decrease in MAP following MAHMA NONOate infusion. ahajournals.org

Interestingly, the development of tachyphylaxis (rapidly diminishing response) to the vasodilator peroxynitrite in rats did not alter the hemodynamic responses to MAHMA NONOate, suggesting that their mechanisms of action on vascular smooth muscle are distinct. physiology.org

Nitric oxide donors, including MAHMA NONOate, play a role in regulating cerebral blood flow through vasodilation. d-nb.info Studies in anesthetized rats demonstrate that intracerebroventricular infusion of MAHMA NONOate increases cerebral blood flow. ahajournals.orgahajournals.org The signaling cascades involved in this cerebral vasodilation are multifaceted. Research on rat cerebral arteries suggests that NO induces dilation through both cGMP-dependent and cGMP-independent pathways. ahajournals.orgahajournals.org

Interplay with Eicosanoid Metabolism and the Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) Inhibition

The biological actions of the nitric oxide (NO) donor MAHMA NONOate extend to complex interactions with lipid signaling molecules, particularly within the eicosanoid metabolism pathway. Research has illuminated a significant role for MAHMA NONOate in the modulation of 20-Hydroxyeicosatetraenoic Acid (20-HETE), a potent vasoconstrictor derived from arachidonic acid. Studies indicate that nitric oxide can inhibit the production of 20-HETE by cytochrome P4504A enzymes. ahajournals.orgnih.gov This inhibition of 20-HETE formation is a key component of the vasodilator response to NO in the cerebral microcirculation. ahajournals.orgnih.gov

The vasodilator effects of NO, and by extension NO donors like MAHMA NONOate, are mediated through both cGMP-dependent and cGMP-independent pathways. ahajournals.orgnih.govnih.gov The cGMP-independent mechanism is significantly attributed to the inhibition of 20-HETE synthesis. ahajournals.orgnih.gov In vivo studies in rats have demonstrated that the infusion of MAHMA NONOate increases cerebral blood flow. ahajournals.org However, when the endogenous production of 20-HETE is blocked using a selective inhibitor, dibromododecenyl methylsulfimide (DDMS), the vasodilator effect of MAHMA NONOate is dramatically reduced. ahajournals.orgnih.gov For instance, one study reported that an intracerebroventricular infusion of MAHMA NONOate increased cerebral blood flow by 52%, but this effect was diminished to just an 8% increase after the administration of DDMS. ahajournals.orgnih.gov

Similarly, the systemic administration of MAHMA NONOate causes a reduction in mean arterial pressure and renal vascular resistance. ahajournals.orgnih.gov These hemodynamic responses were significantly attenuated, averaging only 20% of the control response, after treatment with DDMS. ahajournals.orgnih.gov These findings strongly suggest that a substantial part of the vascular effects of MAHMA NONOate is attributable to its ability to inhibit the synthesis of the vasoconstrictor 20-HETE. ahajournals.orgnih.gov This interplay highlights a crucial mechanism by which MAHMA NONOate exerts its biological effects on vascular tone, independent of the classical soluble guanylate cyclase/cGMP pathway. ahajournals.orgnih.govnih.gov

Modulation of Bacterial Physiology and Biofilm Dynamics

MAHMA NONOate has been identified as a potent agent for modulating bacterial behavior, particularly in the context of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). These biofilms are notoriously resistant to conventional antimicrobial treatments. Nitric oxide, released from donors like MAHMA NONOate, acts as a signaling molecule that can trigger the dispersal of these resilient bacterial communities.

Efficacy in Dispersal of Pre-Formed Biofilms by Pathogenic Bacteria (e.g., Salmonella enterica, Escherichia coli O157:H7, Pseudomonas aeruginosa)

MAHMA NONOate has demonstrated broad-spectrum efficacy in dispersing pre-formed biofilms of several clinically and industrially significant pathogenic bacteria.

Salmonella enterica : Studies have shown that MAHMA NONOate is a strong dispersant of Salmonella biofilms. nih.govnih.gov It has been shown to be effective against biofilms formed by S. enterica sv Typhimurium ATCC14028 as well as a cocktail of six Salmonella outbreak strains. nih.govnih.gov On polypropylene (B1209903) surfaces, MAHMA NONOate dispersed up to 50% of these Salmonella biofilms after a 24-hour incubation at room temperature. nih.govnih.gov

Escherichia coli O157:H7 : Biofilms of the pathogenic E. coli O157:H7 are also susceptible to dispersal by MAHMA NONOate. nih.govnih.gov On polystyrene surfaces, treatment with MAHMA NONOate for 6 hours at room temperature resulted in the release of up to 70% of the pre-formed E. coli biofilm. nih.gov The dispersal was also effective on polypropylene, though to a lesser extent than on polystyrene. nih.govnih.gov

Pseudomonas aeruginosa : MAHMA NONOate is recognized as an optimal NO donor for reducing biofilms of the opportunistic pathogen P. aeruginosa. nih.govportlandpress.com It has been shown to be more potent than other NO donors like spermine (B22157) NONOate in this regard. nih.gov Research indicates that MAHMA NONOate can reduce P. aeruginosa biofilms by up to 40% within a 2-hour exposure period. asm.org It effectively reduces both the bacterial cells and the surrounding EPS matrix. nih.govportlandpress.com

Table 1: Efficacy of MAHMA NONOate in Dispersing Pathogenic Bacterial Biofilms

| Pathogen | Substrate | Treatment Conditions | Biofilm Dispersal | Reference(s) |

|---|---|---|---|---|

| Salmonella enterica | Polypropylene | 24 hours, room temp. | Up to 50% | nih.gov, nih.gov |

| Escherichia coli O157:H7 | Polystyrene | 6 hours, room temp. | Up to 70% | nih.gov |

| Pseudomonas aeruginosa | Not specified | 2 hours | Up to 40% | asm.org |

Impact of Substrate Material and Environmental Temperatures on Biofilm Dispersal Kinetics

The effectiveness of MAHMA NONOate as a biofilm dispersal agent is influenced by environmental factors such as the surface material on which the biofilm is formed and the ambient temperature.

Substrate Material : Research comparing biofilm dispersal on different surfaces has revealed that MAHMA NONOate is a broadly active molecule on both polypropylene and polystyrene. nih.gov However, its efficacy can vary between these materials. For instance, while it effectively disperses E. coli O157:H7 biofilms on both, the effect is more pronounced on polystyrene compared to polypropylene. nih.govnih.gov In contrast, another NO donor, spermine NONOate, was found to be mainly effective at releasing biofilms from polypropylene. nih.govnih.gov This suggests that the physicochemical properties of the substrate play a crucial role in the NO-mediated dispersal process.

Environmental Temperature : Temperature significantly affects the kinetics of biofilm dispersal by NO donors. Studies have shown that MAHMA NONOate is effective at dispersing Salmonella and E. coli biofilms at room temperature (approximately 22°C). nih.govnih.gov The dispersal of Salmonella biofilms by some NO donors has been observed even at refrigerated conditions (4°C), although MAHMA NONOate's efficacy might be reduced at this lower temperature compared to room temperature. nih.govnih.gov This temperature dependency is critical for applications in environments like food processing facilities where refrigeration is common.

Identification and Characterization of Bacterial Genomic Regions and Signaling Pathways Responsive to Nitric Oxide Donors

The biofilm dispersal activity of nitric oxide donors like MAHMA NONOate is rooted in their ability to modulate specific bacterial signaling pathways and gene expression.

In Salmonella enterica , a specific genomic region, recA-hydN , has been identified as being involved in the response to nitric oxide donors. d-nb.inforesearchgate.netcenterforproducesafety.org Deletion of this ~15kB region in S. enterica sv Typhimurium ATCC14028 resulted in the mutant strain becoming insensitive to the dispersal-inducing effects of these compounds. d-nb.inforesearchgate.net Furthermore, exposure of Salmonella to MAHMA NONOate led to the increased expression of genes within this region, including ygaD, mltB, srlR, and gutQ. nih.gov

In Pseudomonas aeruginosa , the NO-mediated dispersal is linked to the intracellular levels of the secondary messenger molecule, bis-(3’-5’)-cyclic dimeric GMP (c-di-GMP) . nih.gov High levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while low levels promote motility. nih.gov Nitric oxide triggers biofilm dispersal by stimulating the activity of phosphodiesterases, which are enzymes that degrade c-di-GMP. asm.orgnih.gov This reduction in c-di-GMP levels leads to the downregulation of genes related to adhesion and virulence factors and the upregulation of genes involved in motility. nih.gov

In Escherichia coli , the NO/cGMP signaling pathway is implicated in the bacterial response. nih.gov While the specific downstream targets for biofilm dispersal are less defined than in P. aeruginosa, it is known that NO can influence gene expression and cellular processes through this pathway. nih.gov

Synergistic Anti-Biofilm Effects in Combination with Nanomaterials (e.g., Cellulose (B213188) Nanocrystals) and Hydrogel Formulations

The anti-biofilm efficacy of MAHMA NONOate can be significantly enhanced through synergistic combinations with other materials, particularly nanomaterials and hydrogels.

The encapsulation of MAHMA NONOate within a hydrogel composed of cellulose nanocrystals (CNC) has been shown to produce a synergistic effect in dispersing well-established Salmonella biofilms. frontiersin.orgnih.govphysiology.org While MAHMA NONOate alone could reduce the biomass of a one-week-old Salmonella biofilm by up to 15% after 24 hours, the combination with CNC hydrogel resulted in a more rapid and significant dispersal. frontiersin.orgnih.gov After just 6 hours of exposure to the MAHMA NONOate-CNC composite, the number of cells transitioning from the biofilm to the planktonic (free-swimming) state was up to 0.6-log higher compared to the untreated biofilm. nih.govphysiology.org

The hydrogel likely acts as a carrier, facilitating the sustained release and diffusion of NO into the biofilm structure. nih.gov Measurements have shown that nitric oxide can diffuse up to 500 µm from the surface of the MAHMA NONOate-CNC hydrogel, with 60% of the NO being released within the first 23 minutes. nih.gov This enhanced delivery system allows for new, sustainable strategies for controlling problematic biofilms. nih.gov

Inductions of Cellular Stress Responses in Microbial Organisms

Exposure to nitric oxide from donors such as MAHMA NONOate induces significant cellular stress in microorganisms, prompting a range of adaptive responses. The nature of these responses can differ between bacterial species, reflecting their varying levels of resistance to nitrosative stress.

In a comparative study, the effects of MAHMA NONOate on Bacillus subtilis and Staphylococcus aureus were examined. ahajournals.orgahajournals.org S. aureus was found to be more tolerant to NO stress than B. subtilis. ahajournals.org

Bacillus subtilis : Upon exposure to MAHMA NONOate, B. subtilis exhibited a broad stress response. ahajournals.orgahajournals.org Proteomic analysis revealed the induction of several oxidative stress-responsive regulons, which are groups of genes controlled by specific regulatory proteins. These included regulons controlled by Fur , PerR , OhrR , and Spx . ahajournals.orgahajournals.org Additionally, the general stress response, governed by the alternative sigma factor SigB , was also activated. ahajournals.orgahajournals.org

Staphylococcus aureus : In contrast, the more resistant S. aureus responded to MAHMA NONOate by increasing the synthesis rate of proteins involved in anaerobic metabolism . ahajournals.orgahajournals.org This metabolic shift was confirmed by analyses showing a significantly higher formation of lactate (B86563) and butanediol (B1596017) in S. aureus compared to B. subtilis following NO stress. ahajournals.org

Interestingly, despite inducing these stress responses, NO from MAHMA NONOate did not cause a general increase in protein thiol oxidation in either organism. ahajournals.org In fact, pre-exposure to NO was found to have a protective effect, diminishing the irreversible thiol oxidation that typically occurs after subsequent exposure to hydrogen peroxide. ahajournals.orgcenterforproducesafety.org

Table 2: Cellular Stress Responses to MAHMA NONOate in Gram-Positive Bacteria

| Organism | Key Response | Induced Regulons/Pathways | Reference(s) |

|---|---|---|---|

| Bacillus subtilis | Broad Oxidative Stress Response | Fur, PerR, OhrR, Spx, General Stress (SigB) | ahajournals.org, ahajournals.org |

| Staphylococcus aureus | Metabolic Shift to Anaerobic Respiration | Increased synthesis of proteins for anaerobic metabolism | ahajournals.org, ahajournals.org |

Analysis of Alterations in Cytosolic Protein Synthesis Patterns in Gram-Positive Bacteria

Exposure of Gram-positive bacteria to MAHMA NONOate induces significant shifts in their protein synthesis profiles. nih.govnih.gov Studies utilizing metabolic labeling with [³⁵S]methionine followed by two-dimensional gel electrophoresis have demonstrated major changes in the pattern of cytosolic proteins in both Bacillus subtilis and Staphylococcus aureus following treatment with the NO donor. nih.govasm.orgresearchgate.net

In these experiments, exponentially growing cells were exposed to MAHMA NONOate, which has a half-life of about one minute at 37°C and pH 7.4, releasing two moles of NO for every mole of the parent compound. nih.gov This exposure led to a transient arrest in growth and a corresponding alteration in the proteins being actively synthesized. nih.gov The response in B. subtilis was characterized by the induction of proteins related to oxidative and general stress, while the more resistant S. aureus responded by increasing the synthesis of proteins associated with anaerobic metabolism. nih.govnih.govasm.org These differential proteomic signatures highlight the distinct adaptive strategies these bacteria employ to cope with nitric oxide stress. nih.gov

Induction of Oxidative Stress-Responsive Regulons (e.g., Fur, PerR, OhrR, Spx, SigB) in Bacillus subtilis

In Bacillus subtilis, nitric oxide stress initiated by MAHMA NONOate triggers a broad transcriptional response involving several well-characterized oxidative and general stress regulons. nih.govnih.govresearchgate.net Analysis of the protein synthesis patterns revealed the induction of approximately 41 marker proteins that are under the control of key regulatory proteins. nih.govasm.org

A significant portion of the induced proteins, about 40%, are part of the general stress regulon controlled by the alternative sigma factor SigB. asm.org The remaining proteins are distributed among various oxidative stress regulons. asm.org These include the Fur (ferric uptake regulator), PerR (peroxide response regulator), Spx (global regulator of thiol homeostasis), and OhrR (organic hydroperoxide resistance regulator) regulons. nih.govnih.govasm.org The induction of these specific sets of genes and proteins indicates that B. subtilis perceives and responds to NO as a multifaceted stressor, activating defenses against metal-related toxicity, peroxide damage, and thiol-specific oxidative stress. nih.govasm.organnualreviews.org This coordinated response matches transcriptome data and suggests a primary strategy of managing the diverse chemical challenges posed by NO. asm.org

**Table 1: Stress Regulons and Associated Proteins Induced by MAHMA NONOate in B. subtilis*** *This table summarizes the key regulons activated in Bacillus subtilis upon exposure to nitric oxide from MAHMA NONOate and lists examples of proteins whose synthesis is increased. Data sourced from Hochgräfe et al. (2008). nih.govasm.org

| Regulon | Controlling Regulator | Example Induced Proteins | Function of Regulon |

| General Stress | SigB | GsiB, YtxH | General protection against a wide range of stresses, including energy stress. asm.org |

| Peroxide Stress | PerR | KatA, AhpC, MrgA | Defense against peroxide damage; detoxification of reactive nitrogen species. asm.org |

| Thiol/Oxidative Stress | Spx | TrxA, YdbD | Maintenance of thiol homeostasis and protection against disulfide stress. asm.org |

| Iron Homeostasis | Fur | YkuN, YkuP | Regulation of iron uptake and prevention of iron-mediated oxidative damage. asm.org |

| Organic Hydroperoxide Resistance | OhrR | OhrA | Detoxification of organic hydroperoxides. asm.org |

Regulation of Anaerobic Metabolic Pathways (e.g., lactate, butanediol formation) in Staphylococcus aureus under Nitric Oxide Stress

In contrast to B. subtilis, the more NO-resistant Staphylococcus aureus responds to MAHMA NONOate-induced stress by upregulating proteins involved in anaerobic metabolism. nih.govnih.govasm.org This metabolic shift is a key survival strategy, allowing the pathogen to maintain energy production when NO inhibits aerobic respiration. nih.govembopress.org Proteomic analysis shows an increased synthesis rate of enzymes critical for fermentation pathways. researchgate.net

Nuclear magnetic resonance (NMR) analyses have confirmed these findings at a metabolic level. nih.govasm.org Following exposure to MAHMA NONOate, S. aureus exhibits a dramatic increase in the production and secretion of lactate and 2,3-butanediol. nih.govasm.org The accumulation of butanediol, in particular, was observed after short exposure to the NO donor. researchgate.netfrontiersin.orgresearchgate.net This pronounced shift towards anaerobic fermentation pathways for energy generation is a distinguishing feature of the S. aureus response to high levels of nitric oxide. nih.gov

Table 2: Change in Anaerobic Metabolite Formation in S. aureus vs. B. subtilis under NO Stress This table presents comparative data on the formation of key anaerobic metabolites in S. aureus and B. subtilis after the addition of MAHMA NONOate, as determined by NMR analysis. Data sourced from Hochgräfe et al. (2008). nih.gov

| Metabolite | Organism | Change under NO Stress |

| Lactate | Staphylococcus aureus | Drastic increase |

| Bacillus subtilis | Minor increase | |

| 2,3-Butanediol | Staphylococcus aureus | Drastic increase |

| Bacillus subtilis | Minor increase |

Role in Protein Thiol Protection and Mitigation of Oxidative Damage

A critical aspect of nitric oxide's interaction with cellular components is its effect on protein thiols, which are susceptible to oxidative modification. mdpi.comnih.gov Investigational studies using MAHMA NONOate have revealed a protective role of NO against certain forms of oxidative damage. nih.govannualreviews.org

When B. subtilis and S. aureus were subjected to NO stress from MAHMA NONOate, researchers observed no significant increase in either reversible or irreversible protein thiol modifications. nih.govasm.org This indicates that NO itself, under these conditions, does not act as a general oxidant of protein thiols. nih.gov More strikingly, pre-treatment of the bacterial cells with NO from MAHMA NONOate before exposing them to peroxide stress from hydrogen peroxide resulted in a significant reduction of irreversible thiol oxidation. nih.govannualreviews.org This suggests that NO can precondition cells, conferring protection against subsequent, more damaging oxidative insults. nih.govpnas.org This cytoprotective effect may involve the transient suppression of enzymatic pathways that fuel damaging oxidative reactions, providing the cell with time to mount a more robust defense. pnas.org

Advanced Analytical Methodologies for Mahma Nonoate and Nitric Oxide Quantification in Biological Research

Spectrophotometric Quantification of Intact MAHMA NONOate via Characteristic Ultraviolet Absorbance

The quantification of the intact form of MAHMA NONOate in aqueous solutions is readily achievable through ultraviolet (UV) spectrophotometry. This method relies on the principle that the NONOate functional group possesses a distinct chromophore that absorbs light in the UV range.

Detailed research findings have established that MAHMA NONOate exhibits a characteristic and strong absorbance maximum (λmax) at a wavelength of 250 nm. worldresearchlibrary.orgacs.org This specific absorbance peak is a direct measure of the concentration of the intact NONOate. The relationship between absorbance and concentration is defined by the Beer-Lambert law, which requires a known molar absorptivity coefficient (ε). For MAHMA NONOate, the molar absorptivity at 250 nm has been determined to be 7,250 M-1 cm-1. worldresearchlibrary.orgdoi.org

The stability of MAHMA NONOate is highly dependent on pH. In alkaline solutions, such as 0.01 M NaOH, the compound is stable for extended periods, allowing for the preparation of stock solutions. worldresearchlibrary.org The concentration of these stock solutions can be accurately verified using UV spectrophotometry before initiating experiments where NO release is triggered by dilution into a neutral pH buffer (e.g., pH 7.4). worldresearchlibrary.org At a neutral pH, MAHMA NONOate decomposes with a half-life of approximately 2.7 to 3 minutes at room temperature (22-25°C), releasing two moles of NO per mole of the parent compound. worldresearchlibrary.orgacs.orgpubcompare.ai The decrease in absorbance at 250 nm over time can be monitored to study the kinetics of its decomposition. doi.orgpubcompare.ai

Table 1: Spectrophotometric Properties of MAHMA NONOate

| Property | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax) | 250 nm | worldresearchlibrary.orgacs.org |

| Molar Absorptivity (ε) | 7,250 M-1 cm-1 | worldresearchlibrary.orgdoi.org |

Direct Real-Time Measurement of Nitric Oxide Release Using Electrochemical Microsensors

The transient nature and high reactivity of nitric oxide necessitate analytical methods capable of real-time, in situ measurements. Electrochemical microsensors have emerged as a powerful tool for the direct detection of NO released from donor compounds like MAHMA NONOate in complex biological environments. cdc.govnih.govresearchgate.net

These microsensors typically consist of a working electrode, often made of platinum, carbon fiber, or a porphyrinic polymer, and a reference electrode. cdc.govnih.gov The fundamental principle of detection involves the electrochemical oxidation of NO at the surface of the working electrode when a specific potential is applied. nih.govacs.org This oxidation generates a faradaic current that is directly proportional to the concentration of nitric oxide in the immediate vicinity of the sensor. nih.govacs.org

Several key features make electrochemical microsensors particularly suitable for studying NO release from MAHMA NONOate:

High Sensitivity and Low Detection Limits: Modern microsensors can detect NO concentrations in the nanomolar range, which is physiologically relevant. cdc.govresearchgate.net

Real-Time Response: These sensors offer rapid response times, often in the millisecond to second range, allowing for the dynamic tracking of NO release from fast-decomposing donors like MAHMA NONOate. cdc.govahajournals.org

Spatial Resolution: The small size of the sensor tip (often in the micrometer range) enables targeted measurements in specific microenvironments, such as near a single cell or within a particular tissue region. cdc.gov

In practice, a baseline current is established before the introduction of MAHMA NONOate. Upon addition of the NONOate to the biological medium, its decomposition leads to a rapid increase in the local NO concentration, which is detected as a corresponding increase in the sensor's current output. nih.gov The selectivity of these sensors is often enhanced by coating the electrode with permselective membranes, such as Nafion, to minimize interference from other electroactive species present in biological fluids. cdc.govmdpi.com While many studies utilize various NONOates like DEA-NONOate or PAPA-NONOate to validate sensor performance, the principles and techniques are directly applicable to monitoring the NO release profile from MAHMA NONOate. pubcompare.ai

Table 2: Characteristics of Electrochemical Microsensors for Nitric Oxide Detection

| Feature | Description | Reference |

|---|---|---|

| Principle of Operation | Electrochemical oxidation of NO at the working electrode surface. | nih.govacs.org |

| Common Electrode Materials | Platinum, Carbon Fiber, Porphyrinic Polymers. | cdc.govnih.gov |

| Detection Mode | Amperometric or Voltammetric. | cdc.gov |

| Sensitivity | Capable of detecting nanomolar concentrations of NO. | cdc.govresearchgate.net |

| Response Time | Milliseconds to seconds, enabling real-time monitoring. | cdc.govahajournals.org |

Development and Application of Chromatographic Techniques for Assessing MAHMA NONOate Stability and Degradation Products in Complex Media

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for studying the stability of MAHMA NONOate and identifying its degradation products in complex biological media. acs.orgcdc.gov

HPLC, often coupled with a UV detector set to 250 nm, is a primary method for quantifying the intact MAHMA NONOate. pubcompare.ai The stability of the compound can be assessed by injecting samples at various time points after its introduction into a specific medium. A decrease in the peak area corresponding to MAHMA NONOate over time provides a direct measure of its degradation rate. pubcompare.ai For instance, in a study investigating a fluorescent probe's reaction with nitric oxide, HPLC was used to confirm the complete consumption of the NO donor, MAHMA NONOate, by observing the disappearance of its corresponding peak and the emergence of a new peak for the reaction product. acs.org

The primary degradation of MAHMA NONOate at neutral pH yields nitric oxide and the corresponding polyamine. However, in complex biological media, NO can react with various biomolecules to form a range of products. LC-MS is a powerful technique for the separation and identification of these diverse degradation and reaction products. nih.govdovepress.com This method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, allowing for the determination of the mass-to-charge ratio of the eluted compounds and, consequently, their identification. Untargeted LC-MS analysis can be employed to compare samples treated with MAHMA NONOate to control samples, revealing new peaks that correspond to its degradation products or molecules that have reacted with the released NO. pubcompare.ai

The development of these chromatographic methods involves optimizing several parameters, including the choice of the stationary phase (e.g., C18 reversed-phase columns), the mobile phase composition, and the detector settings to achieve adequate separation and sensitive detection of MAHMA NONOate and its related compounds. worldresearchlibrary.org

Table 3: Chromatographic Methods for MAHMA NONOate Analysis

| Technique | Application | Findings | Reference |

|---|---|---|---|

| HPLC-UV | Stability assessment and quantification of intact MAHMA NONOate. | The disappearance of the MAHMA NONOate peak over time confirms its degradation. | acs.orgpubcompare.ai |

| LC-MS | Identification of degradation products and reaction adducts in complex media. | Enables the characterization of the reaction pathways of NO released from MAHMA NONOate. | cdc.govnih.govdovepress.com |

Future Directions and Emerging Research Avenues for Mahma Nonoate and Diazeniumdiolates

Rational Design and Synthesis of Modified MAHMA NONOate Derivatives with Tailored Nitric Oxide Release Profiles

The rational design of novel diazeniumdiolates is a burgeoning area of research, aimed at creating derivatives with customized NO release kinetics. researchgate.net The core concept lies in modifying the chemical structure of the parent amine to control the stability of the diazeniumdiolate functional group. tandfonline.com The rate of NO release is intrinsically linked to the structure of the amine to which the [N(O)NO]⁻ group is attached. frontiersin.org This allows for the synthesis of a wide array of NONOates with half-lives spanning from seconds to hours. frontiersin.org

Researchers are exploring how modifications to the alkyl chain length and the introduction of different functional groups on the amine precursor of compounds like MAHMA NONOate can influence the rate and duration of NO release. mdpi.comnih.gov For instance, the synthesis of polymeric NO donors, where NONOate moieties are incorporated into macromolecular scaffolds, has shown that the local microenvironment and spatial location of the NONOate group can significantly alter NO-releasing kinetics. nih.govfrontiersin.org This approach allows for the development of materials with prolonged and controlled NO release profiles. researchgate.net

Future efforts will likely focus on creating "smart" NONOates that release NO in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes. researchgate.net This could be achieved by incorporating enzymatically cleavable side groups or pH-sensitive moieties into the NONOate structure. tandfonline.com Such targeted release would enhance the therapeutic efficacy while minimizing off-target effects.

Development of Advanced Delivery Systems for Spatiotemporally Controlled Nitric Oxide Release in Experimental Models

To fully harness the therapeutic potential of NO, its delivery must be precisely controlled in both space and time. cambridge.orgresearchgate.net This has spurred the development of sophisticated delivery systems designed to release NO at the target site in a controlled manner. mdpi.comthno.org These systems are crucial for overcoming the challenges posed by the high reactivity and short half-life of NO. mdpi.comcambridge.org

One promising strategy involves the incorporation of MAHMA NONOate and other diazeniumdiolates into various biomaterials, such as hydrogels, nanoparticles, and polymer films. researchgate.netcambridge.orgtandfonline.com For example, hydrogels loaded with MAHMA NONOate have been shown to provide sustained NO release, with the diffusion of NO from the hydrogel surface being a key factor in its local bioavailability. acs.orgresearchgate.net Polyurethane membranes containing a NONOate adduct have demonstrated stable NO release for several weeks. cambridge.orgresearchgate.net

Photoactivatable NO donors represent another innovative approach, offering exceptional temporal and spatial control over NO release through the application of light. nih.gov This technology allows for user-defined NO delivery to deep tissues, which is a significant advantage for in vivo studies. nih.gov The development of near-infrared light-activatable donors is particularly promising due to the deeper tissue penetration of this wavelength. nih.gov

Future research in this area will likely focus on creating multi-functional delivery systems that combine controlled NO release with other therapeutic agents or targeting moieties. mdpi.com The goal is to develop platforms that can respond to specific pathological cues, ensuring that NO is delivered precisely where and when it is needed. researchgate.net

Elucidating Novel Molecular Targets and Complex Signaling Cascades Mediated by MAHMA NONOate-Derived Nitric Oxide

Nitric oxide is a pleiotropic signaling molecule that interacts with a wide range of molecular targets to regulate diverse physiological and pathological processes. frontiersin.orgaacrjournals.orgfrontiersin.org While the activation of soluble guanylate cyclase (sGC) is a well-established pathway, research using donors like MAHMA NONOate is uncovering novel targets and more intricate signaling cascades. nih.govfrontiersin.org

Studies have shown that NO can influence cellular processes through post-translational modifications of proteins, such as S-nitrosylation, which is the addition of a nitroso group to a cysteine thiol. frontiersin.orguni-konstanz.de This modification can alter protein function and has been implicated in the regulation of various signaling pathways, including those involved in inflammation and cell proliferation. frontiersin.orgnih.gov For example, NO has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation, through the S-nitrosylation of its subunits. frontiersin.org

Furthermore, NO derived from donors like DETA NONOate has been found to activate critical cell signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. aacrjournals.org These pathways are central to cell growth, proliferation, and survival. aacrjournals.orgmdpi.com In some cancer models, NO has been shown to increase the translation of key proteins like cyclin D1, thereby promoting cell proliferation. aacrjournals.org The interaction of NO with reactive oxygen species (ROS) adds another layer of complexity to its signaling, as the balance between these reactive species can determine the ultimate cellular response. nih.gov

Future research will aim to identify the full spectrum of proteins and signaling molecules that are targeted by NO derived from MAHMA NONOate and other diazeniumdiolates. This will involve the use of advanced proteomic and systems biology approaches to map the complex networks of NO-mediated signaling events. A deeper understanding of these pathways will be crucial for developing targeted therapies for a wide range of diseases.

Comparative Studies with Other Nitric Oxide Donors to Delineate Structure-Activity Relationships and Specificity

Comparative studies of different NO donors are essential for understanding their structure-activity relationships and for selecting the most appropriate donor for a specific research or therapeutic application. nih.govsoton.ac.uk These studies often compare diazeniumdiolates like MAHMA NONOate with other classes of NO donors, such as S-nitrosothiols (e.g., S-nitrosoglutathione, GSNO) and metal-nitrosyl complexes (e.g., sodium nitroprusside, SNP). nih.govsoton.ac.uk

The key distinguishing feature of diazeniumdiolates is their ability to release NO spontaneously in aqueous solution without the need for enzymatic activation. nih.gov The rate of NO release is determined by the chemical structure of the parent amine, allowing for a wide range of half-lives. nih.govfrontiersin.org For example, MAHMA NONOate has a relatively short half-life, leading to a rapid burst of NO, while spermine (B22157) NONOate has a much longer half-life, resulting in a more sustained release. nih.gov This difference in release kinetics can lead to distinct biological effects. nih.gov

Studies comparing MAHMA NONOate with other donors have revealed differences in their potency and efficacy in various biological systems, such as inhibiting platelet aggregation and inducing vasorelaxation. nih.gov For instance, the relative potency of different NO donors can vary significantly between different tissue types. nih.gov The choice of NO donor can also influence the downstream signaling pathways that are activated.

A structure-activity relationship (SAR) study on the natural product fragin, which contains a diazeniumdiolate moiety, revealed that each part of the molecule is crucial for its biological activity. uzh.chuzh.chnih.gov Such studies are vital for guiding the rational design of new and more effective NO-releasing compounds. Future comparative studies will continue to refine our understanding of how the chemical structure of an NO donor dictates its biological activity, leading to the development of donors with improved specificity and therapeutic profiles.

Integration of Computational Modeling and In Silico Approaches for Predicting MAHMA NONOate Reactivity and Biological Interactions

Computational modeling and in silico methods are becoming increasingly powerful tools in the study of NO donors like MAHMA NONOate. unimi.itmdpi.com These approaches can provide valuable insights into the reactivity of these compounds and their interactions with biological molecules, complementing experimental studies. biorxiv.org

Density functional theory (DFT) calculations, for example, can be used to model the decomposition mechanism of diazeniumdiolates and to predict how changes in their chemical structure will affect their NO release kinetics. researchgate.net These calculations can help to understand the energy barriers involved in the dissociation process and how they are influenced by factors such as the nature of the alkyl substituent on the parent amine. researchgate.net

Molecular docking simulations can be employed to predict the binding of MAHMA NONOate and its degradation products to the active sites of proteins. acs.org This can help to identify potential molecular targets and to understand the structural basis for the biological effects of the compound. For instance, in silico screening can be used to evaluate the potential of a compound to interact with specific enzymes or receptors. mdpi.com

Q & A

Q. What is the primary mechanism by which MAHMA NONOate inhibits platelet aggregation, and how can this be experimentally validated?

MAHMA NONOate inhibits platelet aggregation primarily through nitric oxide (NO)-dependent activation of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), rather than the canonical soluble guanylate cyclase (sGC)/cGMP pathway. This was determined using:

- ODQ (sGC inhibitor) : MAHMA NONOate’s inhibitory effects on rat platelets showed minimal sensitivity to ODQ, indicating sGC-independent mechanisms .

- Thapsigargin (SERCA inhibitor) : Pre-treatment with thapsigargin abolished MAHMA NONOate’s anti-aggregatory effects, confirming SERCA’s role .

- Methodology : Platelet aggregation assays (turbidometric aggregometry) with collagen/ADP as agonists, paired with pharmacological inhibitors .

Q. How does MAHMA NONOate’s efficacy compare to other NO donors like GSNO in platelet aggregation studies?

MAHMA NONOate exhibits superior inhibition of collagen-induced platelet aggregation compared to S-nitrosoglutathione (GSNO) and sodium nitroprusside. Key findings include:

| Parameter | MAHMA NONOate | GSNO |

|---|---|---|

| Maximal inhibition (collagen) | 93% | 60% |

| IC₅₀ (collagen) | ~0.1 µM | ~3 µM |

| ADP-induced aggregation | Partial inhibition | Weak inhibition |

| Data derived from concentration-response curves and statistical analysis (P < 0.001 for collagen vs. ADP) . |

Q. What experimental models are optimal for studying MAHMA NONOate’s vascular vs. platelet effects?

- Vascular studies : Isolated rat pulmonary artery rings pre-contracted with phenylephrine, measuring relaxation responses. MAHMA NONOate’s vasodilatory effects are predominantly sGC/cGMP-dependent here .

- Platelet studies : Washed rat platelets stimulated with collagen (2 µg/mL) or ADP (10 µM), with aggregation monitored via light transmission .

Advanced Research Questions

Q. How can researchers reconcile the tissue-specific mechanisms of MAHMA NONOate (sGC-independent in platelets vs. sGC-dependent in vasculature)?

The dichotomy arises from differences in NO signaling pathways across tissues:

- Platelets : SERCA activation dominates due to low cGMP efficacy in inhibiting aggregation. Use ODQ-resistant responses and SERCA inhibitors to isolate this pathway .

- Vasculature : sGC/cGMP drives relaxation. Validate using cGMP analogs (e.g., 8-pCPT-cGMP) and sGC activators (e.g., YC-1) .

Methodological recommendation : Cross-validate findings using tissue-specific knockout models or siRNA targeting SERCA/sGC.

Q. What are the methodological challenges in quantifying MAHMA NONOate’s NO release kinetics, and how can they be addressed?

MAHMA NONOate’s NO release is pH-dependent and decays rapidly (half-life ~3 min at pH 7.4). Challenges include:

- Real-time NO measurement : Use electrochemical sensors (e.g., ISO-NOP probes) or fluorescent dyes (DAF-2) in buffered solutions .

- Controlled delivery : Encapsulate MAHMA NONOate in cellulose nanocrystal hydrogels to prolong NO release and study biofilm dispersion (e.g., 15% biomass reduction in E. coli biofilms over 24 hours) .

Q. How do contradictory data on MAHMA NONOate’s ADP-induced aggregation inhibition inform experimental design?

MAHMA NONOate shows variable efficacy against ADP due to:

- ADP receptor heterogeneity : P2Y₁ vs. P2Y₁₂ receptor dominance in different species. Use rat platelets (P2Y₁-dominant) for consistency .

- Oxidative stress interference : Pre-treat platelets with superoxide dismutase (SOD)/catalase to eliminate confounding by peroxynitrite formation .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing MAHMA NONOate’s concentration-response relationships?

Q. How can researchers optimize protocols for studying MAHMA NONOate in biofilm models?

- Hydrogel encapsulation : Mix MAHMA NONOate with molsidomine in cellulose nanocrystal hydrogels to achieve synergistic biofilm dispersion (0.6-log increase in planktonic cells after 6 hours) .

- Diffusion analysis : Use Fick’s law to model NO diffusion distances (e.g., 500 µm penetration in hydrogels) .

Comparative and Translational Research

Q. Why does MAHMA NONOate exhibit weaker vasodilatory effects compared to its antiplatelet activity?

The potency gap (~1–2 log differences in IC₅₀) stems from:

Q. What translational insights can be drawn from MAHMA NONOate’s SERCA-mediated platelet inhibition?

Targeting SERCA may offer a novel therapeutic strategy for thrombotic disorders resistant to conventional NO/sGC therapies. Validate in disease models (e.g., arterial thrombosis) using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.